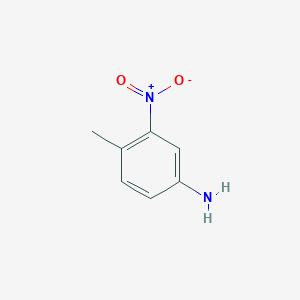

4-Methyl-3-nitroaniline

Description

Contextualizing 4-Methyl-3-nitroaniline in Organic Chemistry

In the broader landscape of organic chemistry, this compound serves as a versatile building block. solubilityofthings.com The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the aromatic ring creates a molecule with distinct reactivity at different positions. solubilityofthings.com This electronic characteristic is fundamental to its role in the synthesis of more complex molecules.

The compound's structure allows for a variety of chemical transformations. The amino group can undergo reactions typical of primary aromatic amines, such as diazotization, acylation, and alkylation. The nitro group, on the other hand, can be reduced to an amino group, providing a pathway to diamino derivatives. Furthermore, the aromatic ring itself is susceptible to electrophilic substitution, although the positions of substitution are directed by the existing functional groups.

Significance of Nitrated Aromatic Amines in Advanced Synthetic Methodologies

Nitrated aromatic amines, as a class of compounds, are of paramount importance in modern organic synthesis. sci-hub.seresearchgate.net They are key intermediates in the production of a wide array of commercially significant products, including dyes, pigments, pharmaceuticals, and agrochemicals. sci-hub.seresearchgate.net The nitro group is a crucial functional group because it can be readily converted into other functional groups, most notably an amino group, which opens up a vast number of synthetic possibilities. researchgate.net

The strategic introduction of a nitro group onto an aromatic amine allows for the subsequent manipulation of the molecule's electronic properties and reactivity. This is a common strategy in multi-step syntheses to achieve specific substitution patterns on the aromatic ring that might not be accessible through direct methods. numberanalytics.com The presence of both the nitro and amino groups provides chemists with a powerful tool for constructing complex molecular architectures with a high degree of control. researchgate.net

Historical Overview of Research on this compound and Related Compounds

The study of aromatic nitro compounds dates back to the 19th century, with the first discoveries of nitration reactions. sci-hub.se The development of synthetic protocols for nitrating aromatic compounds, such as the use of mixed nitric and sulfuric acids, laid the groundwork for the synthesis of a vast range of nitroaromatics, including derivatives of aniline (B41778) and toluene. sci-hub.se

Research specifically focusing on this compound has been driven by its utility as an intermediate. For instance, it is a known intermediate in the photochemical transformation of 2,4-dinitrotoluene (B133949) (2,4-DNT). chemicalbook.inchemicalbook.com More recently, research has explored its use in the synthesis of novel compounds with potential applications in materials science and pharmaceuticals. One study detailed the synthesis of a lead(II) complex with this compound as a potential ballistic modifier for propellants. alfa-chemistry.com Another line of research has utilized this compound as a starting material for synthesizing N-(4-methyl-3-nitrophenyl)-4-(4-methylpiperazin-1-ylmethyl)benzamide, a compound with potential pharmacological properties. alfa-chemistry.com These examples highlight the ongoing investigation into the applications of this versatile chemical intermediate.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 119-32-4 sigmaaldrich.com |

| Molecular Formula | C₇H₈N₂O₂ scbt.com |

| Molecular Weight | 152.15 g/mol sigmaaldrich.com |

| Appearance | Orange Crystalline Solid cionpharma.com |

| Melting Point | 74-77 °C cionpharma.com |

| Boiling Point | 169 °C (at 21 mmHg) cionpharma.com |

| Density | 1.312 g/cm³ cionpharma.com |

Structure

3D Structure

Propriétés

IUPAC Name |

4-methyl-3-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-5-2-3-6(8)4-7(5)9(10)11/h2-4H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDIIPKWHAQGCJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Record name | 5-NITRO-4-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4091 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7025633 | |

| Record name | 4-Methyl-3-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

5-nitro-4-toluidine appears as a orange-red or yellow crystalline solid. Insoluble in water. May be toxic by ingestion. Used to make dyes and pigments. | |

| Record name | 5-NITRO-4-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4091 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

315 °F (NTP, 1992) | |

| Record name | 5-NITRO-4-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4091 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992) | |

| Record name | 5-NITRO-4-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4091 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.312 (NTP, 1992) - Denser than water; will sink | |

| Record name | 5-NITRO-4-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4091 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Density |

5.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | 5-NITRO-4-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4091 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

119-32-4; 60999-18-0, 119-32-4 | |

| Record name | 5-NITRO-4-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4091 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Methyl-3-nitroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-2-nitrotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-3-nitroaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7731 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4-methyl-3-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methyl-3-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitro-p-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.922 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYL-3-NITROANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SM8UZ1Q81F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

172 to 174 °F (NTP, 1992) | |

| Record name | 5-NITRO-4-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4091 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthetic Methodologies for 4 Methyl 3 Nitroaniline

Classical and Contemporary Approaches to Nitration of Toluidines

The nitration of toluidines, including p-toluidine (B81030), is a cornerstone of aromatic chemistry. ulisboa.pt Classical methods typically involve the use of a nitrating mixture, most commonly a combination of concentrated nitric acid and sulfuric acid. ulisboa.ptcerritos.edu This approach, while effective, often leads to a mixture of isomers and generates significant acidic waste. ulisboa.pt

One established method for preparing 4-methyl-3-nitroaniline involves dissolving p-toluidine in concentrated sulfuric acid and cooling the solution to below 0°C. prepchem.com A mixture of nitric acid and sulfuric acid is then added while maintaining the low temperature. prepchem.com After the reaction, the mixture is poured into ice-cold water and neutralized to precipitate the product, which can be recrystallized from alcohol to yield yellow monoclinic needles. prepchem.com This process reportedly achieves a yield of 65-70%. prepchem.com

Another approach involves the nitration of N,N-dimethyl-p-toluidine nitrate (B79036) salt. Adding a solution of this salt in dichloromethane (B109758) to concentrated sulfuric acid at low temperatures yields N,N-dimethyl-4-methyl-3-nitroaniline. sci-hub.se

Table 1: Classical Nitration Methods for this compound Synthesis

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| p-Toluidine | HNO₃, H₂SO₄ | Below 0°C, then neutralization | This compound | 65-70% | prepchem.com |

| N,N-dimethyl-p-toluidine nitrate | H₂SO₄ | 0 ± 5°C | N,N-dimethyl-4-methyl-3-nitroaniline | Not specified | sci-hub.se |

The directing effects of the amino (or a protected form) and methyl groups on the aromatic ring are crucial in determining the position of the incoming nitro group. In the direct nitration of p-toluidine under strongly acidic conditions, the amino group is protonated to form the anilinium ion, which is a meta-directing group. ncert.nic.in This, combined with the ortho, para-directing methyl group, can lead to a mixture of products.

However, studies have shown that for p-toluidine, the reaction's control can be primarily established by the methyl group, leading to the formation of this compound. ulisboa.pt This is particularly true when the activating effect of the amino group is tempered. ulisboa.pt

To prevent oxidation of the sensitive amino group and to better control regioselectivity, the amino group is often protected before nitration. ulisboa.ptncert.nic.in Acetylation to form an acetamide (B32628) is a common strategy. ulisboa.ptwikipedia.org The acetamido group is an ortho, para-director. In the case of 4-methylacetanilide, the strong activating and ortho, para-directing effect of the acetamido group typically favors the formation of 4-methyl-2-nitroaniline (B134579) with a high yield of 97%. ulisboa.pt

Interestingly, using a different protecting group, the succinimide (B58015) group, alters the regioselectivity. The N-succinimidyl group is less activating than the acetamido group due to the presence of two carbonyl groups. ulisboa.pt This diminished activating effect allows the methyl group's directing influence to take precedence, resulting in a high yield (94%) of this compound after nitration and subsequent hydrolysis. ulisboa.pt This highlights how the choice of protecting group can be a powerful tool to steer the regiochemical outcome of the reaction. ulisboa.pt

Table 2: Influence of Protecting Groups on Nitration of p-Toluidine Derivatives

| Protected p-Toluidine Derivative | Major Nitration Product | Yield | Reference |

|---|---|---|---|

| 4-Methylacetanilide | 4-Methyl-2-nitroaniline | 97% | ulisboa.pt |

| N-(4-methylphenyl)succinimide | This compound | 94% | ulisboa.pt |

Regioselectivity in Nitration Reactions Leading to this compound

Advanced Synthetic Strategies for Selective Functionalization

Modern synthetic chemistry offers more sophisticated methods for the synthesis of aniline (B41778) derivatives, focusing on improved selectivity and milder reaction conditions.

Metal-catalyzed reactions are pivotal in modern organic synthesis. While direct metal-catalyzed nitration to form this compound is less commonly reported, related transformations are well-documented. For instance, iron-catalyzed one-pot synthesis of quinoxalines from 2-nitroanilines and vicinal diols demonstrates the utility of iron catalysts in reactions involving nitroaniline derivatives. rsc.org Furthermore, palladium-decorated catalysts have been used in the reduction of 2,4-dinitrotoluene (B133949), where this compound is a monitored byproduct.

Photoredox catalysis has emerged as a powerful tool for a variety of chemical transformations, including nitration. uni-regensburg.deacs.orgresearchgate.net This method often operates under mild, room-temperature conditions using visible light. acs.orgnih.gov The photocatalytic nitration of protected anilines has been achieved using riboflavin (B1680620) tetraacetate as an organic photoredox catalyst and sodium nitrite (B80452) as the nitro source. uni-regensburg.deacs.orgnih.gov This approach provides various nitroanilines in moderate to good yields without the need for strong acids or stoichiometric oxidizing agents, with aerial oxygen serving as the terminal oxidant. acs.orgresearchgate.netnih.gov While the specific synthesis of this compound via this method is not explicitly detailed in the provided context, the general applicability to protected anilines suggests its potential. uni-regensburg.deacs.orgbeilstein-journals.org

Metal-Catalyzed Processes in Aniline Derivative Synthesis

Exploration of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wikipedia.orgnih.gov In the context of this compound synthesis, this involves moving away from harsh reagents and large volumes of toxic solvents.

The classical nitration method using a mixture of nitric and sulfuric acids generates significant acid waste. ulisboa.pt Green approaches to related reactions, such as the acetylation of aniline, have explored replacing hazardous solvents like dichloromethane and toxic reagents like pyridine (B92270) with more benign alternatives. For example, a greener acetylation of aniline can be performed using zinc dust in acetic acid, avoiding the use of acetic anhydride (B1165640). ijirset.com

While specific green synthesis routes for this compound are not extensively detailed in the provided search results, the development of bio-based aniline derivatives from renewable feedstocks through fermentation represents a significant step towards decarbonizing the chemical industry. pili.bio Pili, a French company, has successfully produced a bio-based aromatic intermediate on an industrial scale, which can be used to synthesize a wide range of aromatic compounds, including aniline derivatives, based on green chemistry principles. pili.bio This innovation opens the door for future sustainable production pathways for compounds like this compound.

Reactive Intermediates and Reaction Mechanisms in Synthesis

The interaction between the electrophile (the nitronium ion, NO₂⁺) and the aromatic ring of the substrate begins with the formation of a π-complex. In this initial stage, the electron-rich π system of the aromatic ring interacts with the electrophile without the formation of a formal covalent bond. uomustansiriyah.edu.iq This complex is a weak, reversible association that precedes the main chemical transformation.

The key step in the reaction is the subsequent conversion of the π-complex into a much more stable, true intermediate known as a sigma (σ) complex or arenium ion. uomustansiriyah.edu.iq This species, also referred to as a Wheland intermediate, is a resonance-stabilized carbocation. masterorganicchemistry.commasterorganicchemistry.com Its formation involves the nucleophilic attack by a pair of π-electrons from the aromatic ring on the electrophile, creating a new carbon-electrophile σ-bond and temporarily disrupting the ring's aromaticity. masterorganicchemistry.comchemistrysteps.com

This disruption of aromaticity makes the formation of the sigma complex an energetically unfavorable, slow process, and it is therefore the rate-determining step of the entire electrophilic aromatic substitution reaction. uomustansiriyah.edu.iqmasterorganicchemistry.com The stability of the arenium ion is crucial; substituents on the ring that can stabilize this positively charged intermediate will accelerate the reaction and direct the electrophile to specific positions. The positive charge in the arenium ion is delocalized across the ring through resonance, but the carbon atom bonded to the electrophile becomes sp³-hybridized, interrupting the cyclic conjugation. chemistrysteps.comminia.edu.eg

Table 1: Comparison of π-Complex and σ-Complex in Nitration

| Feature | π-Complex | σ-Complex (Arenium Ion) |

|---|---|---|

| Bonding | No formal covalent bond; electrostatic attraction between π-cloud and electrophile. uomustansiriyah.edu.iq | A covalent sigma (σ) bond is formed between a ring carbon and the electrophile. uomustansiriyah.edu.iq |

| Aromaticity | Aromaticity of the ring is retained. | Aromaticity is lost; the intermediate is not aromatic but is resonance-stabilized. uomustansiriyah.edu.iqmasterorganicchemistry.com |

| Hybridization | All ring carbons remain sp² hybridized. | One ring carbon becomes sp³ hybridized, breaking the cyclic π system. chemistrysteps.com |

| Role in Reaction | An initial, weak association preceding the main reaction. uomustansiriyah.edu.iq | A true reaction intermediate; its formation is the rate-determining step. uomustansiriyah.edu.iqmasterorganicchemistry.com |

| Stability | Less stable than the σ-complex. | More stable than the π-complex due to resonance delocalization of the positive charge. uomustansiriyah.edu.iq |

The synthesis of this compound via the nitration of a 4-methylaniline derivative is a classic example of an electrophilic aromatic substitution (EAS) reaction. The mechanism proceeds through well-defined steps. minia.edu.egmasterorganicchemistry.com

Step 1: Generation of the Electrophile The active electrophile in aromatic nitration is the highly reactive nitronium ion (NO₂⁺). It is generated in situ by the reaction of concentrated nitric acid with a stronger acid, typically concentrated sulfuric acid. The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the linear nitronium ion. chemistrysteps.comminia.edu.egmasterorganicchemistry.com

Step 2: Nucleophilic Attack and Formation of the Sigma Complex The electron-rich aromatic ring of the substrate acts as a nucleophile, attacking the electrophilic nitronium ion. This forms the resonance-stabilized carbocation intermediate, the sigma complex. masterorganicchemistry.commasterorganicchemistry.com The position of this attack is directed by the electronic properties of the substituents already present on the ring—in this case, a methyl group (-CH₃) and an amino group (-NH₂) or a protected amino group.

Directing Effects: The methyl group is an activating group that donates electron density via an inductive effect (+I) and directs incoming electrophiles to the ortho and para positions. libretexts.org The amino group is a very strong activating group due to its ability to donate its lone pair of electrons via resonance (+R effect), also directing ortho and para. libretexts.org However, direct nitration of 4-methylaniline in strong acid is problematic. The amino group is protonated to form the anilinium ion (-NH₃⁺), which is a strongly deactivating, meta-directing group. stackexchange.com

Regioselectivity Control: To achieve the desired this compound product (nitration ortho to the methyl group and meta to the amino group), the powerful directing effect of the amino group must be moderated. This is typically done by protecting the amine, for example, by converting it to an acetamido group (-NHCOCH₃) or a succinimido group. ulisboa.ptrsc.org These protected groups are still ortho, para-directors but are less activating than the amino group itself. rsc.org In the synthesis of this compound, a key strategy involves using a protecting group that is sufficiently deactivating, such as the N-succinimidil group. This weakened activating effect from the nitrogen allows the directing effect of the methyl group to dominate, leading to nitration at the position ortho to it, which is also meta to the protected amine, yielding the desired product. ulisboa.pt

Table 2: Regioselectivity in the Nitration of p-Toluidine Derivatives

| Starting Material | Protecting Group | Major Product | Yield of Major Product | Reference |

|---|---|---|---|---|

| N-(4-methylphenyl)acetamide | Acetamido | 4-Methyl-2-nitroaniline | 97% | ulisboa.pt |

| N-(4-methylphenyl)succinimide | Succinimido | This compound | 94% | ulisboa.pt |

Step 3: Deprotonation to Restore Aromaticity In the final, fast step of the mechanism, a weak base in the reaction mixture (such as the HSO₄⁻ ion or a water molecule) abstracts a proton from the sp³-hybridized carbon of the sigma complex. masterorganicchemistry.commasterorganicchemistry.com The electrons from the carbon-hydrogen bond move to reform the π bond, thereby restoring the stable aromatic system and yielding the final nitrated product. uomustansiriyah.edu.iq

Advanced Spectroscopic Characterization and Computational Studies

High-Resolution Spectroscopic Analysis Techniques

High-resolution spectroscopy is pivotal for the unambiguous identification and detailed characterization of 4-Methyl-3-nitroaniline. Each technique offers a unique window into the molecule's specific attributes, from vibrational modes and electronic transitions to its exact mass and elemental composition.

Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups present in this compound. The infrared spectrum is characterized by distinct absorption bands that correspond to the vibrational frequencies of specific bonds within the molecule. Analysis of the FT-IR spectrum confirms the presence of the key amino (-NH₂), nitro (-NO₂), and methyl (-CH₃) groups, as well as the aromatic ring structure.

Key vibrational frequencies observed in the FT-IR spectrum of this compound are associated with the stretching and bending of its functional groups. The amino group typically exhibits symmetric and asymmetric N-H stretching vibrations. The nitro group is identified by its characteristic asymmetric and symmetric stretching vibrations, which are sensitive to the electronic environment. For instance, the asymmetric -NO₂ stretch is often observed around 1520 cm⁻¹. chemicalbook.in The -NH₂ bending vibration is also a key marker, appearing near 1620 cm⁻¹. chemicalbook.in The aromatic C-H and C=C stretching vibrations, along with the vibrations of the methyl group, complete the spectral fingerprint of the molecule. nih.gov Computational studies, often employing Density Functional Theory (DFT), are used to calculate theoretical vibrational frequencies, which show good agreement with experimental data and aid in the precise assignment of each spectral band. scirp.orgarabjchem.org

Table 1: Characteristic FT-IR Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~1620 | N-H Bending | Amino (-NH₂) |

| ~1520 | Asymmetric Stretching | Nitro (-NO₂) |

| 1410–1395 | C-H Bending | Methyl (-CH₃) |

| 1105 | C-O Stretching | - |

| 1534 | N-H Bending / N-O Stretching | Amino (-NH₂) / Nitro (-NO₂) |

This table is generated based on data from related compounds and typical functional group frequencies. chemicalbook.innih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within this compound. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum of this compound is influenced by its chromophoric groups, namely the nitro group and the aniline (B41778) moiety.

Studies show that this compound exhibits a maximum absorption wavelength (λmax) at approximately 350 nm when measured in acetonitrile (B52724). This absorption is primarily attributed to a π→π* electronic transition. uchile.clbohrium.com Such transitions are characteristic of aromatic systems containing electron-donating groups (like -NH₂) and electron-withdrawing groups (like -NO₂), which create a "push-pull" system that facilitates intramolecular charge transfer (ICT) upon photoexcitation. The aniline part acts as the electron donor and the nitrobenzene (B124822) part as the electron acceptor. Computational analyses using Time-Dependent Density Functional Theory (TD-DFT) can simulate UV-Vis spectra and help in assigning the specific nature of the electronic transitions, correlating well with experimental findings. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework. Both ¹H and ¹³C NMR spectra offer unique insights into the chemical environment of each atom.

In ¹H NMR spectra recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), the protons of this compound show distinct chemical shifts. The aromatic protons appear as a set of multiplets, while the amine (-NH₂) protons present as a broad singlet, and the methyl (-CH₃) protons as a sharp singlet. researchgate.net For example, typical shifts in DMSO-d₆ are observed around δ 7.15 (d), 7.09 (d), and 6.80 (dd) for the aromatic protons, δ 5.55 (s) for the NH₂ protons, and δ 2.31 (s) for the CH₃ protons. researchgate.net

The ¹³C NMR spectrum provides information on the carbon skeleton. In DMSO-d₆, the aromatic carbons resonate at distinct chemical shifts, with the carbon atoms attached to the nitro and amino groups showing characteristic downfield and upfield shifts, respectively. The methyl carbon appears at a high field. researchgate.net

Table 2: ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in DMSO-d₆

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 7.15 | d | Aromatic CH |

| ¹H | 7.09 | d | Aromatic CH |

| ¹H | 6.80 | dd | Aromatic CH |

| ¹H | 5.55 | s | -NH₂ |

| ¹H | 2.31 | s | -CH₃ |

| ¹³C | 149.26 | - | C-NH₂ |

| ¹³C | 147.96 | - | C-NO₂ |

| ¹³C | 133.07 | - | C-CH₃ |

| ¹³C | 119.02 | - | Aromatic CH |

| ¹³C | 118.58 | - | Aromatic CH |

| ¹³C | 108.21 | - | Aromatic CH |

| ¹³C | 18.78 | - | -CH₃ |

Data sourced from The Royal Society of Chemistry. researchgate.net

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns, which aids in structural confirmation. The molecular weight of this compound is 152.15 g/mol .

In a typical mass spectrum, the molecular ion peak [M]⁺ is observed at an m/z (mass-to-charge ratio) of 152. This peak confirms the molecular mass of the compound. The fragmentation pattern is characteristic of nitroaromatic compounds. Common fragmentation pathways for nitroarenes involve the loss of the nitro group (-NO₂) or parts of it, such as NO or O. For nitroanilines, the loss of the NO₂ group (46 Da) or an NO group (30 Da) from the molecular ion is a typical fragmentation step. researchgate.net The spectrum of this compound shows prominent peaks at m/z 152 (molecular ion), 107, and 77. The peak at m/z 77 corresponds to the phenyl cation, a common fragment in aromatic compounds. researchgate.net

Table 3: Key Mass Spectrometry Peaks for this compound

| m/z | Relative Intensity | Proposed Fragment |

|---|---|---|

| 152 | 100.0 | [M]⁺ (Molecular Ion) |

| 135 | 77.6 | [M-OH]⁺ |

| 107 | 88.4 | [M-NO₂-H]⁺ |

| 106 | 64.6 | [M-NO₂]⁺ |

| 105 | 56.2 | - |

| 104 | 38.9 | - |

| 79 | 54.5 | [C₆H₅]⁺ |

| 77 | 84.5 | [C₆H₅]⁺ |

Data sourced from ChemicalBook.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS can differentiate between the nitrogen atoms in the amino (-NH₂) and nitro (-NO₂) groups due to their different chemical environments and oxidation states.

The high-resolution N1s spectrum is expected to show two distinct peaks. The nitrogen in the electron-withdrawing nitro group (-NO₂) is in a higher oxidation state and would thus appear at a higher binding energy (around 406 eV) compared to the nitrogen in the electron-donating amino group (-NH₂), which would appear at a lower binding energy (around 400 eV). researchgate.netrsc.org Similarly, the O1s spectrum would show a peak corresponding to the oxygen atoms of the nitro group (typically around 532-533 eV). rsc.org The C1s spectrum can be deconvoluted to show peaks for C-C/C=C in the aromatic ring, C-N, and C-H bonds. arabjchem.orgresearchgate.net These binding energies provide definitive evidence of the elemental composition and the specific chemical states of the atoms, confirming the molecular structure. rsc.org

Time-resolved fluorescence spectroscopy investigates the decay kinetics of a molecule's excited state, providing information on its fluorescence lifetime and the dynamic processes that lead to its de-excitation. Nitroaromatic compounds, including nitroanilines, are generally known to be weakly fluorescent or non-fluorescent.

This low fluorescence quantum yield is typically due to highly efficient non-radiative decay pathways that outcompete fluorescence. For nitroaromatics, rapid intersystem crossing (ISC) from the singlet excited state (S₁) to a triplet state (T₁) is a dominant deactivation channel. Studies on the fluorescence quenching of other molecules by this compound indicate its role as an efficient quencher, which is consistent with the presence of low-lying excited states that facilitate energy transfer or electron transfer processes. researchgate.net While specific fluorescence lifetime values for this compound are not widely reported, likely due to its very low emission, time-resolved techniques are crucial for understanding the ultrafast quenching mechanisms and the dynamics of its excited states. The study of these photophysical phenomena is essential for applications where the molecule's interaction with light is a key factor.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

Quantum Chemical and Computational Modeling of this compound

Quantum chemical calculations and computational modeling serve as powerful tools to complement experimental findings, providing deep insights into the molecular properties of this compound. These theoretical approaches allow for the investigation of electronic structure, reactivity, and spectroscopic behavior at the atomic level.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the properties and reactivity of molecules. DFT calculations, such as those using the B3LYP functional with a 6-311G(d,p) basis set, can determine the optimized molecular structure, frontier molecular orbitals (HOMO and LUMO), and various reactivity descriptors. curresweb.comtci-thaijo.org

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding the chemical reactivity of a molecule. The HOMO-LUMO energy gap is an indicator of molecular stability; a smaller gap suggests higher reactivity. tci-thaijo.org For instance, a comparative study of nitroaniline isomers could reveal differences in their reactivity based on their calculated HOMO-LUMO gaps. tci-thaijo.org

Global reactivity descriptors derived from HOMO and LUMO energies, such as chemical hardness (η), chemical potential (μ), global softness (S), and the global electrophilicity index (ω), provide further insights into the molecule's reactivity. ijcce.ac.ir These parameters help in quantifying the molecule's resistance to change in its electron distribution and its ability to accept electrons.

Table 1: Calculated Quantum Chemical Descriptors for Aromatic Amines

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| p-aminoaniline | -4.84 | -0.54 | 4.30 |

| p-nitroaniline | -6.65 | -2.71 | 3.94 |

| p-isopropylaniline | -5.11 | -0.37 | 4.74 |

Data sourced from a DFT/B3LYP/6-311G(d,p) level of theory study. tci-thaijo.org

Computational methods are instrumental in predicting and interpreting the spectroscopic signatures of molecules like this compound. Time-Dependent Density Functional Theory (TD-DFT) is a common approach to simulate UV-Vis absorption spectra, providing information on electronic transitions, excitation energies, and oscillator strengths. ijcce.ac.ir These theoretical spectra can be compared with experimental data to validate the computational model and aid in the assignment of absorption bands. acs.org

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, can also be simulated using DFT calculations. The calculated vibrational frequencies and modes can be correlated with experimental spectra to provide a detailed understanding of the molecular vibrations. acs.orgchemrxiv.org For example, the characteristic stretching frequencies of the amino (-NH2) and nitro (-NO2) groups can be precisely assigned.

Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, which often show good agreement with experimental values. ijcce.ac.ir

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. curresweb.comresearcher.life The MEP surface is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. ijcce.ac.ir

In this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro group, making them sites for electrophilic interaction. tci-thaijo.org Conversely, the hydrogen atoms of the amino group and the aromatic ring might exhibit positive potential, indicating sites for nucleophilic interaction. The MEP analysis provides a visual representation of how different functional groups influence the electronic properties and reactivity of the molecule. researcher.life

Computational studies provide significant insights into the mechanisms of fluorescence quenching involving nitroaromatic compounds like this compound. researchgate.net The quenching of a fluorophore's fluorescence by a quencher can occur through various mechanisms, including electron transfer and energy transfer. conicet.gov.ar

Computational modeling can help elucidate the nature of the interaction between the fluorophore and the quencher. For instance, DFT calculations can be used to study the formation of ground-state or excited-state complexes (exciplexes) between the fluorophore and the nitroaniline. conicet.gov.ar The involvement of such complexes is often implicated in the quenching process. conicet.gov.ar

Studies on pyrene (B120774) and 1-methylpyrene (B1203753) fluorescence quenching by various nitroanilines, including this compound, have shown that the electron-deficient nature of the nitroaromatics is a key factor, but not the sole determinant, in the quenching efficiency. researchgate.netresearchgate.net Computational analysis can support the understanding of the role of factors like polarity and hyperpolarizability in the quenching process. conicet.gov.ar Furthermore, computational models can help to rationalize the observed Stern-Volmer plots and differentiate between static and dynamic quenching mechanisms. researchgate.netresearchgate.net Intersystem crossing (ISC) from the singlet excited state to the triplet state is a common non-radiative decay pathway for nitroaromatics that quenches fluorescence, and its efficiency can be computationally investigated. rsc.org

Reactivity and Advanced Chemical Transformations of 4 Methyl 3 Nitroaniline

Comprehensive Analysis of Reaction Pathways

4-Methyl-3-nitroaniline serves as a key intermediate in the synthesis of a wide array of more complex molecules, owing to the distinct reactivity of its functional groups. solubilityofthings.com

The primary amino group is a key site for synthetic modifications, allowing for the construction of amides, imines (Schiff bases), and diazonium salts, which are precursors to other functional groups and heterocyclic systems.

Acylation: The amino group readily undergoes acylation with reagents like acetic anhydride (B1165640) or benzoyl chloride. smolecule.com Acetylation with acetic anhydride, often in the presence of a base like pyridine (B92270), proceeds via nucleophilic acyl substitution to yield N-(4-methyl-3-nitrophenyl)acetamide. This reaction is significant not only for creating an amide linkage but also for its use as a protecting strategy in subsequent reactions, such as electrophilic aromatic substitution, where it moderates the activating effect of the amino group and influences regioselectivity. ulisboa.pt

Schiff Base Formation: The compound can react with various aldehydes and ketones to form Schiff bases or imines, which are important intermediates in organic synthesis. ambeed.com For example, it participates in condensation reactions with the ketone group of azo compounds to yield new azo-Schiff base derivatives. ijrps.com

Diazotization: The amino group can be converted into a diazonium salt through a reaction with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). cymitquimica.com These diazonium salts are highly versatile intermediates, capable of undergoing coupling reactions to form azo dyes or being transformed into other functional groups. solubilityofthings.comicrc.ac.ir For instance, 4-methyl-3-quinolinamine can be synthesized through the diazotization of this compound. cymitquimica.com

Table 1: Selected Derivatization Reactions of the Amino Group in this compound

| Reaction Type | Reagents | Product | Reference(s) |

|---|---|---|---|

| Acetylation | Acetic anhydride, pyridine | N-(4-methyl-3-nitrophenyl)acetamide | |

| Benzoylation | Benzoyl chloride, dichloromethane (B109758) | N-(4-methyl-3-nitrophenyl)benzamide | |

| Diazotization | Sodium nitrite, acid | 4-Methyl-3-nitrophenyldiazonium salt | cymitquimica.com |

| Schiff Base Formation | Aldehydes/Ketones | Corresponding Imines | ambeed.comijrps.com |

The nitro group is primarily reactive towards reduction, providing a reliable route to the corresponding diamine, a valuable building block for polymers and pharmaceuticals. spcmc.ac.in

The reduction of the nitro group in this compound yields 4-methyl-1,3-phenylenediamine (also known as 2,4-diaminotoluene (B122806) or TDA). This transformation is of significant industrial and synthetic importance. rsc.org A variety of reducing systems can accomplish this, with catalytic hydrogenation being among the most common and efficient methods. mdpi.combohrium.com

Catalytic Hydrogenation: This method typically employs hydrogen gas in the presence of a metal catalyst. Catalysts based on palladium, such as palladium on carbon (Pd/C) or palladium supported on other materials like titania, are frequently used. rsc.orgmdpi.com Gold-based catalysts have also been shown to be effective for the selective hydrogenation of related dinitroaromatics. rsc.org

Chemical Reduction: Other classical reducing agents can also be utilized. These include metal-acid systems like stannous chloride (SnCl2) in hydrochloric acid, or reagents like sodium sulfide (B99878) (Na2S) and ammonium (B1175870) hydrosulfide (B80085) (NH4HS), which can sometimes offer selectivity in molecules with multiple nitro groups. spcmc.ac.inunimi.it

Table 2: Common Methods for the Reduction of the Nitro Group in this compound

| Reducing System | Product | Key Findings | Reference(s) |

|---|---|---|---|

| H₂ / Palladium on Carbon (Pd/C) | 4-Methyl-1,3-phenylenediamine | Standard, efficient method for nitro group reduction. | |

| H₂ / Gold on Titania (Au/TiO₂) | 4-Methyl-1,3-phenylenediamine | Demonstrates high efficiency and selectivity for mono-hydrogenation of dinitroaromatics. | rsc.org |

| Stannous chloride (SnCl₂) / HCl | 4-Methyl-1,3-phenylenediamine | A classic reagent for selective nitro group reduction. | spcmc.ac.in |

| Sodium Sulfide (Na₂S) | 4-Methyl-1,3-phenylenediamine | Used for selective reductions, particularly in polynitro compounds. | spcmc.ac.in |

The aromatic ring of this compound can undergo further substitution, although the directing effects of the three existing substituents make the regiochemical outcome complex. ulisboa.pt The amino and methyl groups are ortho-, para-directing activators, while the nitro group is a meta-directing deactivator. The interplay between these effects governs the position of any new electrophilic attack. spcmc.ac.in

The compound can undergo further nitration to introduce additional nitro groups, enhancing its reactivity for subsequent reactions. ambeed.com It also serves as a starting material in multicomponent reactions, such as the imino Diels-Alder reaction with an aldehyde and an electron-rich alkene (like trans-anethole) in the presence of a Lewis acid catalyst (e.g., BF₃·OEt₂) to synthesize substituted tetrahydroquinolines. scielo.org.co

Transformations Involving the Nitro Group (e.g., Reduction to Amino Group)

Mechanistic Studies of Advanced Transformations

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and controlling product selectivity.

The catalytic reduction of nitroarenes to anilines is a well-studied process. The generally accepted mechanism, first proposed by Haber, involves a stepwise reduction pathway. unimi.it The nitro group (Ar-NO₂) is first reduced to a nitroso species (Ar-NO), then to a hydroxylamine (B1172632) (Ar-NHOH), and finally to the amine (Ar-NH₂). unimi.it In catalytic hydrogenation, this occurs on the surface of the metal catalyst, which facilitates the transfer of hydrogen atoms. rsc.org

In the context of this compound, this compound itself is an intermediate in the catalytic hydrogenation of 2,4-dinitrotoluene (B133949) (DNT) to 2,4-diaminotoluene (TDA). Studies on this industrial process show that isomers like this compound exhibit different reactivity profiles due to steric and electronic effects, with some forming more stable intermediates on the catalyst surface.

Regioselectivity is a critical consideration in any further functionalization of the aromatic ring. The outcome of electrophilic aromatic substitution is determined by the combined directing influence of the -NH₂, -CH₃, and -NO₂ groups. To control this, the powerful ortho-, para-directing effect of the amino group is often temporarily modified by converting it into an amide (e.g., an acetamide). ulisboa.pt

A study comparing the nitration of N-acetyl (acetamide) and N-succinimidyl derivatives of p-toluidine (B81030) provides significant insight. ulisboa.pt

When the amino group is protected as an acetamide (B32628) (-NHCOCH₃), its strong resonance (+R) effect dominates, directing nitration primarily to the position ortho to the amide, yielding 4-methyl-2-nitroaniline (B134579) (after hydrolysis). ulisboa.pt

However, when a bulkier succinimide (B58015) protecting group is used, its activating effect is weaker due to the electronic pull of its two carbonyl groups and potential steric hindrance that disrupts planarity with the ring. ulisboa.ptrsc.org In this case, the directing influence of the electron-donating methyl group takes over, leading to nitration at the position ortho to it, resulting in a high yield (94%) of this compound (after hydrolysis). ulisboa.pt

This demonstrates how the choice of protecting group can completely alter the regiochemical outcome, allowing for the selective synthesis of specific isomers.

Table 3: Regioselectivity in the Nitration of Protected p-Toluidine Derivatives

| Starting Material (Protected p-Toluidine) | Major Product (After Hydrolysis) | Selectivity (%) | Dominant Directing Influence | Reference(s) |

|---|---|---|---|---|

| N-(4-methylphenyl)acetamide | 4-Methyl-2-nitroaniline | 97 | Acetamide Group (+R Effect) | ulisboa.pt |

| N-(4-methylphenyl)succinimide | This compound | 94 | Methyl Group (+I Effect) | ulisboa.pt |

Investigations into Catalytic Oxidation and Reduction Mechanisms

Formation of Complex Molecular Architectures

The strategic placement of functional groups on the this compound ring makes it a crucial starting material for the synthesis of more elaborate molecules, including those with significant biological or material science applications.

This compound serves as a key building block in the synthesis of certain substituted benzylpiperazine derivatives. researchgate.netalfa-chemistry.com One notable application is in the preparation of N-(4-methyl-3-nitrophenyl)-4-(4-methylpiperazin-1-ylmethyl)benzamide. This reaction involves the treatment of this compound with 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride dihydrochloride (B599025) in the presence of triethylamine (B128534) in a solvent like tetrahydrofuran (B95107) (THF). alfa-chemistry.com The temperature of the reaction is carefully controlled, often lowered to 0°C during the addition of the benzoyl chloride derivative. alfa-chemistry.com The resulting amide can then undergo further transformations, such as the reduction of the nitro group, to yield intermediates for pharmacologically active compounds. researchgate.net

Reaction Scheme for the Synthesis of N-(4-methyl-3-nitrophenyl)-4-(4-methylpiperazin-1-ylmethyl)benzamide:

| Reactant 1 | Reactant 2 | Reagent | Solvent | Product |

| This compound | 4-(4-Methylpiperazin-1-ylmethyl)benzoyl chloride dihydrochloride | Triethylamine | Tetrahydrofuran (THF) | N-(4-methyl-3-nitrophenyl)-4-(4-methylpiperazin-1-ylmethyl)benzamide |

This table illustrates a key reaction in the synthesis of substituted benzylpiperazine derivatives starting from this compound.

The inherent reactivity of this compound allows for its conversion into a variety of novel synthetic building blocks. a2bchem.com By modifying its functional groups, chemists can create tailored intermediates for the synthesis of pharmaceuticals, agrochemicals, and dyes. a2bchem.com For instance, the amino group can be acylated or undergo diazotization, while the nitro group can be reduced to an amine, opening up a wide array of subsequent chemical transformations. The methyl group can also influence the regioselectivity of further substitution reactions on the aromatic ring. ulisboa.ptscribd.com This versatility enables the precise construction of complex molecular architectures with desired properties. a2bchem.com

Synthesis of Substituted Benzylpiperazine Derivatives

Interactions with Transition Metal Complexes and Organometallic Reagents

This compound exhibits notable reactivity with transition metal complexes and organometallic reagents, leading to the formation of new and often structurally interesting compounds.

The amino group of this compound can coordinate with transition metal ions. For example, it has been used in the synthesis of lead(II) complexes. The reaction between lead bis(trimethylsilyl)amide and this compound results in the formation of a tetrameric cubane-like cluster, tetrakis(μ3-(4-methyl-3-nitrophenylimido)lead(II)). alfa-chemistry.com X-ray crystallographic analysis of this complex revealed a distorted cubane (B1203433) structure with lead and nitrogen atoms at the corners. alfa-chemistry.com

This compound can also serve as a ligand in the formation of Schiff base complexes with various transition metals. orientjchem.orgresearchgate.net The amino group can condense with aldehydes or ketones to form a Schiff base, which can then chelate to metal ions like nickel(II) or copper(II). orientjchem.org

While specific, direct reactions of this compound with Grignard or organolithium reagents are not extensively detailed in the provided context, the general reactivity of aromatic amines and nitro compounds with such reagents is well-established. Organometallic reagents are powerful nucleophiles and strong bases. libretexts.org The acidic proton of the amino group in this compound would likely react with a Grignard or organolithium reagent in an acid-base reaction. libretexts.orgsaskoer.ca Furthermore, the nitro group can also react with organometallic reagents, although these reactions can be complex and lead to a variety of products.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate complex mixtures into their individual components. For 4-methyl-3-nitroaniline, several chromatographic methods are particularly effective.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of non-volatile or thermally unstable compounds like this compound. When coupled with a Ultraviolet (UV) detector, it becomes a robust method for analysis.

The principle of HPLC involves passing a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. Different components in the mixture interact differently with the adsorbent material, causing them to flow at different rates and thus separate.

For the analysis of this compound, reversed-phase HPLC (RP-HPLC) is a common approach. sielc.com In this mode, the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture, typically acetonitrile (B52724) and water. sielc.com The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

UV detection is particularly suitable for nitroaromatic compounds due to their strong absorption of UV light. The UV detector measures the absorbance of the eluate at a specific wavelength as it exits the column, allowing for the quantification of the analyte based on the Beer-Lambert law. The typical wavelength for detecting nitroanilines, including this compound, is in the range of 220-280 nm. asianpubs.org

Key Parameters in HPLC Analysis of this compound:

| Parameter | Typical Conditions |

| Column | C18 or other reversed-phase columns sielc.com |

| Mobile Phase | Acetonitrile/Water mixture sielc.com |

| Detection | UV at specific wavelengths (e.g., ~350 nm in acetonitrile) |

| Purity Analysis | Can confirm purity levels and detect isomers thermofisher.comthermofisher.com |

This table summarizes common starting conditions for HPLC analysis of this compound. Specific method parameters may vary based on the sample matrix and analytical goals.

Research has demonstrated the successful application of HPLC with UV detection for the analysis of various nitroanilines in complex matrices, such as wastewater. researchgate.net Method development often involves optimizing the mobile phase composition and flow rate to achieve the best separation of isomers and other related compounds. researchgate.net Furthermore, for trace analysis, techniques like solid-phase extraction (SPE) can be employed prior to HPLC to concentrate the analyte and remove interfering substances.

For the analysis of volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is an exceptionally powerful technique, offering high sensitivity and specificity. This compound, being a semi-volatile compound, is amenable to GC-MS analysis. shimadzu.com

In GC, the sample is vaporized and injected into a long, thin capillary column. An inert carrier gas (such as helium or nitrogen) carries the vaporized sample through the column. The separation occurs based on the differential partitioning of the analytes between the stationary phase coated on the column wall and the mobile gas phase.

The separated components then enter the mass spectrometer, which acts as a detector. The MS ionizes the molecules and then separates the ions based on their mass-to-charge ratio (m/z). This provides a unique "fingerprint" for each compound, allowing for highly confident identification. nih.govnih.gov

GC-MS is particularly valuable for trace analysis due to its low detection limits. The EPA has established methods, such as Method 8131, which utilize gas chromatography for the determination of aniline (B41778) and its derivatives. epa.gov For unfamiliar samples, GC-MS is highly recommended for absolute analyte identification. epa.gov

Typical GC-MS Parameters for Nitroaniline Analysis:

| Parameter | Typical Conditions |

| Column | Capillary column (e.g., DB-5 or equivalent) |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Splitless or split |

| Ionization | Electron Impact (EI) |

| Detection | Mass Spectrometer (Quadrupole, Ion Trap, etc.) |

This table outlines general GC-MS conditions. Optimization of temperature programs and other parameters is crucial for achieving good chromatographic resolution and sensitivity.

The NIST Mass Spectrometry Data Center contains reference mass spectra for this compound, which can be used for library matching and confirmation of identification. nih.gov

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique primarily used for the qualitative analysis and separation of compounds. scribd.com It can be effectively used to separate mixtures of nitroanilines. askfilo.com

TLC involves spotting a small amount of the sample onto a plate coated with a thin layer of adsorbent material, typically silica (B1680970) gel or alumina. The plate is then placed in a sealed chamber containing a solvent or solvent mixture (the mobile phase). By capillary action, the solvent moves up the plate, and the components of the sample mixture are separated based on their differential affinity for the stationary phase and solubility in the mobile phase. scribd.com

The separation is visualized as spots on the plate, often with the aid of a UV lamp, as nitroanilines are UV-active. scribd.com The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound under specific conditions and can be used for identification. askfilo.com

While primarily a qualitative tool, modern High-Performance Thin-Layer Chromatography (HPTLC) methods can provide quantitative information with good accuracy and precision. researchgate.net

Example of TLC Separation of Nitroaniline Isomers:

| Compound | Relative Polarity | Expected Rf Value Trend |

| o-nitroaniline | Higher | Lower |

| m-nitroaniline | Intermediate | Intermediate |

| p-nitroaniline | Lower | Higher |

This table illustrates the general trend of Rf values for nitroaniline isomers on a silica gel plate with a non-polar mobile phase. The actual Rf values will depend on the specific solvent system used.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Spectrophotometric Methods for Quantitative Determination

Spectrophotometric methods are based on the absorption or emission of electromagnetic radiation by the analyte and are widely used for the quantitative analysis of colored or UV-absorbing compounds like this compound.

UV-Visible (UV-Vis) spectrophotometry is a straightforward and widely accessible technique for determining the concentration of analytes in a solution. It relies on the principle that many molecules absorb light in the UV and visible regions of the electromagnetic spectrum.

For this compound, the presence of the nitro and amino groups on the aromatic ring gives rise to characteristic electronic transitions, resulting in strong UV-Vis absorption. A UV-Vis spectrophotometer measures the amount of light absorbed by a sample at a specific wavelength. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the absorbing species.

To determine the concentration of this compound, a calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The λmax for nitroanilines can vary depending on the solvent and the specific isomer. researchgate.net For instance, the λmax for m-nitroaniline in a neutral aqueous solution is around 375 nm. researchgate.net

Key Aspects of UV-Vis Spectrophotometric Analysis:

| Feature | Description |

| Principle | Based on the Beer-Lambert Law (A = εbc) |

| Instrumentation | UV-Vis Spectrophotometer |

| Measurement | Absorbance at λmax |

| Quantification | Requires a calibration curve from standard solutions bathspa.ac.uk |

This table highlights the fundamental principles of UV-Vis spectrophotometry for concentration determination.

Fluorometric methods, or fluorescence spectroscopy, offer a highly sensitive approach for the detection of certain molecules. While this compound itself is not strongly fluorescent, its presence can be detected indirectly through the quenching of the fluorescence of other materials.

Fluorescence is the emission of light by a substance that has absorbed light or other electromagnetic radiation. Certain materials, such as specific metal-organic frameworks (MOFs) or quantum dots, exhibit strong fluorescence. When a quenching molecule, like a nitroaromatic compound, is introduced, it can interact with the fluorescent material and decrease its fluorescence intensity. This quenching effect can be measured and correlated to the concentration of the analyte.

Recent research has explored the use of novel fluorescent sensors for the detection of nitroanilines. For example, a Cd(II)-organic framework has been shown to be an efficient sensory material for nitroaniline homologues through fluorescence quenching. rsc.org Similarly, other studies have developed fluorescent sensors based on molecularly imprinted polymers or nanocomposites that exhibit high sensitivity and selectivity for nitroanilines like p-nitroaniline. researchgate.netmdpi.com The detection limits for these methods can be very low, reaching nanomolar concentrations. researchgate.net

Characteristics of Fluorometric Detection of Nitroanilines:

| Feature | Description |

| Principle | Fluorescence quenching of a sensor material by the analyte. |

| Advantages | High sensitivity and selectivity. |

| Sensors | Metal-Organic Frameworks (MOFs), molecularly imprinted polymers, nanocomposites. rsc.orgresearchgate.netmdpi.com |

| Detection Limits | Can reach very low levels (e.g., parts per million or lower). rsc.org |

This table summarizes the key features of fluorometric sensing for the detection of nitroaromatic compounds.

Fluorometric Sensing and Detection

Electrochemical Methods for Detection

Electrochemical techniques are prominent among analytical methods for detecting nitroaromatic compounds due to their inherent advantages, which include high sensitivity and selectivity, portability for in-situ analysis, rapid response times, and low instrumentation cost. acs.orgresearchgate.net These methods typically involve modifying an electrode surface with nanomaterials to enhance electrocatalytic activity towards the reduction of the nitro group on the target analyte. rsc.orgacs.org Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are commonly used to investigate the electrochemical performance of these sensors. rsc.orgbohrium.com

Several novel electrode modifications have been developed for the sensitive detection of nitroaniline isomers:

Erbium Oxide/Cobalt Oxide (Er₂O₃/Co₃O₄) Nanocomposites: A sensor using a glassy carbon electrode (GCE) modified with hydrothermally synthesized Er₂O₃/Co₃O₄ nanoflowers demonstrated excellent performance for detecting 4-nitroaniline (B120555). acs.orgfigshare.com The sensor benefited from a large electrochemical active surface area and the synergistic effect between the metal oxides, achieving a very low detection limit of 0.022 µM and a wide linear response range. acs.orgacs.org

Potassium-Intercalated MnO₂-rGO Composites: A composite of potassium-intercalated manganese dioxide and reduced graphene oxide (K-MnO₂-rGO) was used to modify a screen-printed carbon electrode (SPCE). bohrium.com This sensor showed high sensitivity and selectivity for 4-nitroaniline in industrial wastewater, with an exceptionally low limit of detection (LOD) of 0.7 nM. bohrium.com

Sphere-like Co₂SnO₄: A GCE modified with cobalt stannate (Co₂SnO₄) was developed for the determination of 2-nitroaniline. rsc.orgrsc.org This sensor exhibited strong electrocatalytic activity and operated over a broad linear range with a low detection limit. rsc.org

The performance characteristics of these and other recently developed electrochemical sensors for nitroaniline isomers are summarized below.

| Analyte | Electrode Modification | Technique | Linear Range (µM) | Limit of Detection (LOD) |

|---|---|---|---|---|

| 4-Nitroaniline | 15% Er₂O₃/Co₃O₄/GCE | DPV | 0.040–2500 | 0.022 µM |

| 4-Nitroaniline | K-MnO₂-rGO/SPCE | DPV | 0.001–10.53 | 0.0007 µM (0.7 nM) |

| 2-Nitroaniline | Co₂SnO₄/GCE | DPV | 0.04–856.14 | 0.062 µM |

| 4-Nitrophenol | SrTiO₃/Ag/rGO/SPCE | LSV | 0.1-1000 | 0.03 µM |

On-line Solid-Phase Extraction (SPE) Coupled with HPLC

The coupling of solid-phase extraction (SPE) directly with high-performance liquid chromatography (HPLC) in an on-line configuration provides a powerful, automated, and highly efficient system for the analysis of trace compounds in complex matrices. nih.govpromochrom.com This technique is particularly well-suited for analyzing environmental water samples for nitroaromatic compounds. thermofisher.comdtic.mil The on-line setup streamlines the analytical workflow, reducing sample handling, minimizing solvent consumption, and improving reproducibility compared to traditional off-line methods. nih.gov

The core of an on-line SPE-HPLC system is a switching valve that integrates an SPE precolumn into the HPLC flow path. dokumen.pub The process involves several automated steps:

Sample Loading: The aqueous sample is pumped through the SPE precolumn, where the analytes of interest are adsorbed and concentrated onto the sorbent material.

Washing: The precolumn is washed with a weak solvent to remove interfering matrix components that are not strongly retained.

Elution and Transfer: The switching valve rotates, placing the precolumn in-line with the HPLC mobile phase. The mobile phase elutes the trapped analytes from the precolumn and transfers them directly onto the analytical HPLC column for separation. dokumen.pub

A major advantage of this direct coupling is the quantitative transfer of the entire extracted sample to the analytical column, which significantly enhances sensitivity. promochrom.com This allows for the analysis of smaller sample volumes while achieving the low detection limits required for trace environmental analysis. promochrom.com For instance, analyzing a 10 mL water sample with on-line SPE-HPLC can yield the same sensitivity as processing a 500 mL sample via a conventional off-line method, with the analysis time being reduced from hours to just minutes. promochrom.com While specific applications for this compound are not detailed in available literature, the method has been successfully applied to a wide range of other nitroaromatic explosives and their degradation products in groundwater and wastewater samples. acs.orgresearchgate.net

Development of Novel Sensor Technologies for Nitroanilines

Beyond traditional chromatographic and electrochemical methods, significant research has focused on developing novel sensor technologies for the rapid, sensitive, and selective detection of nitroanilines. rsc.orgmdpi.com Among the most promising are fluorescence-based sensors, which offer super-sensitivity and convenient operation. rsc.orgresearchgate.net These sensors are typically designed around materials whose photoluminescent properties change upon interaction with the target analyte. mdpi.com

The most common mechanism for nitroaniline detection is fluorescence quenching, where the fluorescence intensity of the sensor material decreases in the presence of the nitroaniline. rsc.orgbohrium.com This quenching can occur through several photophysical processes, including photoinduced charge transfer (PCT), Förster resonance energy transfer (FRET), or the inner filter effect (IFE). rsc.org

A variety of advanced materials have been engineered as fluorescent probes for nitroanilines:

Pyrene-Based Probes: Functionalized pyrene (B120774) derivatives have been synthesized to act as highly sensitive and selective fluorescent sensors for nitroaniline isomers. rsc.org Certain tetrasubstituted pyrenes exhibit a specific response to p-nitroaniline with a limit of detection (LOD) in the nanomolar range (10⁻⁹ M). rsc.org

Metal-Organic Frameworks (MOFs): Luminescent MOFs are another class of materials that serve as excellent fluorescent probes. bohrium.com A cadmium-based MOF (Cd-TM) demonstrated an ultrasensitive and rapid response to p-nitroaniline, achieving an LOD of approximately 8 nM. acs.org

Tetraphenylethene (TPE) Derivatives: Hydrophilic sensors based on TPE have been shown to have a unique "turn-off" response specifically for nitroaniline isomers, where the fluorescence is quenched, while it has a "turn-on" effect for other explosives. researchgate.net One such sensor detected 4-nitroaniline with an LOD of 0.47 µM. researchgate.net

The table below compares the performance of several novel fluorescent sensor systems for the detection of nitroaniline isomers.

| Analyte | Sensor Material | Sensing Principle | Limit of Detection (LOD) |

|---|---|---|---|

| p-Nitroaniline | 4,5,9,10-functionalized tetrasubstituted pyrene | Fluorescence Quenching | ~1 nM (10⁻⁹ M) |

| o-Nitroaniline | 4,5,9,10-functionalized tetrasubstituted pyrene | Fluorescence Quenching | ~10 nM (10⁻⁸ M) |

| p-Nitroaniline | Cd-TM Metal-Organic Framework | Fluorescence Quenching | ~8 nM |